![molecular formula C10H8IN B13656215 8-Iodo-3-methylisoquinoline](/img/structure/B13656215.png)
8-Iodo-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-3-methylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of an iodine atom at the 8th position and a methyl group at the 3rd position makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 8-Iodo-3-methylisoquinoline can be achieved through several methods:
Palladium-Catalyzed Coupling: A common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Sequential Coupling-Immination-Annulation: This method involves the reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation.
Copper(I)-Catalyzed Tandem Reaction: This method uses 2-bromoaryl ketones, terminal alkynes, and acetonitrile to produce isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
8-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Iodo-3-methylisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Iodo-3-methylisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
8-Iodo-3-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
3-Methylisoquinoline: Lacks the iodine atom, making it less reactive in substitution reactions.
8-Bromo-3-methylisoquinoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Quinoline: A structural isomer with different chemical properties and applications.
The presence of the iodine atom at the 8th position in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Its derivatives have shown promise in biological and medicinal research, highlighting its importance in the development of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C10H8IN |
---|---|
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
8-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |
InChI-Schlüssel |
UKROIDNNYYMWBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.